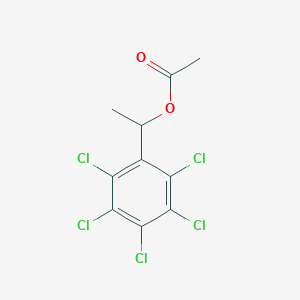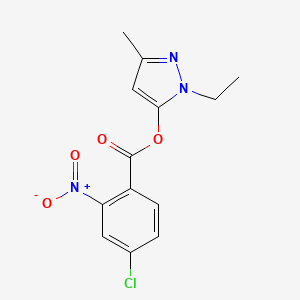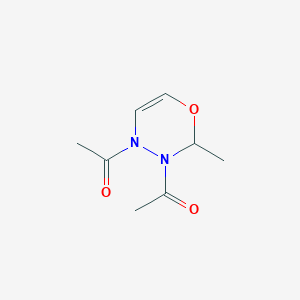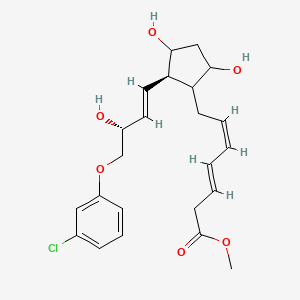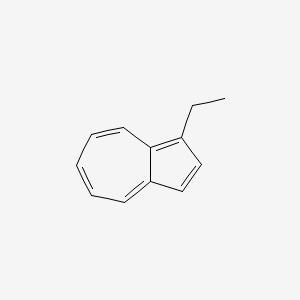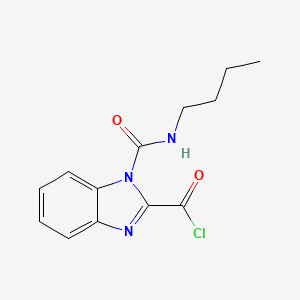
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzimidazole ring substituted with a butylcarbamoyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride typically involves the reaction of benzimidazole derivatives with butyl isocyanate and phosgene. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Step 1: Benzimidazole is reacted with butyl isocyanate to form the intermediate 1-(Butylcarbamoyl)-1H-benzimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and toluene are often used to maintain an inert atmosphere.
Catalysts: Catalysts such as triethylamine can be used to enhance the reaction rate.
Major Products
Carbamates: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Scientific Research Applications
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues such as amines and thiols .
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 1-(Ethylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 1-(Propylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
Uniqueness
1-(Butylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The butyl group can also affect the compound’s interaction with biological targets, potentially leading to different biological activities .
Properties
CAS No. |
64178-94-5 |
|---|---|
Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
1-(butylcarbamoyl)benzimidazole-2-carbonyl chloride |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-8-15-13(19)17-10-7-5-4-6-9(10)16-12(17)11(14)18/h4-7H,2-3,8H2,1H3,(H,15,19) |
InChI Key |
SUQRSPBQMOVPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



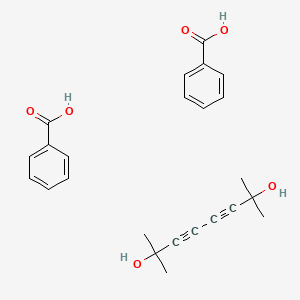
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)

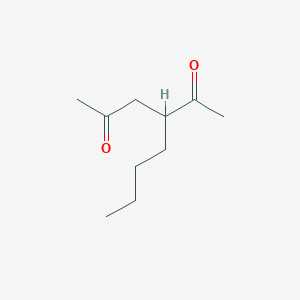
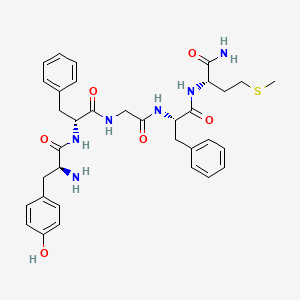
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
